

# Initial Safety and Toxicity Profile of DX600 Tfa: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information regarding the initial safety and toxicity profile of DX600 trifluoroacetate (Tfa). DX600 is a selective peptidic inhibitor of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system and the cellular entry receptor for SARS-CoV-2.[1][2] The information presented herein is compiled from publicly available material safety data sheets (MSDS), preclinical imaging studies, and literature on the trifluoroacetate (Tfa) counter-ion. It is important to note that comprehensive, dedicated toxicology studies on **DX600 Tfa** are not widely published.

### **Physicochemical Properties and Handling**

**DX600 Tfa** is a synthetic cyclic peptide.[1] For experimental use, it is typically supplied as a lyophilized powder.

Table 1: Physicochemical and Storage Information



| Property          | Value                                                | Reference |
|-------------------|------------------------------------------------------|-----------|
| Molecular Formula | C123H169F3N32O39S2                                   | [2]       |
| Molecular Weight  | 2841.0 g/mol                                         | [2]       |
| Solubility        | DMSO (10 mM), Water (100 mg/mL with ultrasonication) | [2][3]    |
| Storage (Powder)  | -20°C for up to three years                          | [2][3]    |
| Storage (Solvent) | -80°C for up to one year                             | [2][3]    |

## **Hazard Identification and Precautionary Measures**

Material Safety Data Sheets (MSDS) for **DX600 Tfa** classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Standard laboratory precautions should be observed when handling this compound.

Table 2: GHS Hazard and Precautionary Statements for DX600 Tfa



| Category                   | Statement                                                                           | Code        | Reference |
|----------------------------|-------------------------------------------------------------------------------------|-------------|-----------|
| Hazard Statement           | Harmful if swallowed.                                                               | H302        | [4]       |
| Hazard Statement           | Very toxic to aquatic<br>life with long lasting<br>effects.                         | H410        | [4]       |
| Precautionary<br>Statement | Wash skin thoroughly after handling.                                                | P264        | [4]       |
| Precautionary<br>Statement | Do not eat, drink or smoke when using this product.                                 | P270        | [4]       |
| Precautionary<br>Statement | Avoid release to the environment.                                                   | P273        | [4]       |
| Precautionary<br>Statement | IF SWALLOWED: Call<br>a POISON CENTER<br>or doctor/physician if<br>you feel unwell. | P301 + P312 | [4]       |

## **Preclinical Safety and Biodistribution Data**

Preclinical studies have primarily focused on radiolabeled DX600 derivatives for in vivo imaging of ACE2 expression. These studies provide some initial insights into the biodistribution and clearance of the DX600 peptide.

A study on Al<sup>18</sup>F-DX600-BCH, a radiolabeled version of DX600, in mice and rats showed rapid blood clearance.[5][6] The distribution and clearance half-lives in mice were 2.12 minutes and 25.31 minutes, respectively.[5][6] High accumulation was observed in the kidneys, with specific uptake in the testes of rats.[5][6] In a pilot clinical study with Al<sup>18</sup>F-DX600-BCH involving 10 volunteers, no significant changes in vital signs were observed.[6]

Another study using <sup>68</sup>Ga-cyc-DX600 in mice also demonstrated rapid metabolic clearance, largely completed within 60 minutes.[7]



Table 3: Summary of Preclinical Pharmacokinetic and Biodistribution Data for DX600 Derivatives

| Compound                     | Animal Model | Key Findings                                                                                            | Reference |
|------------------------------|--------------|---------------------------------------------------------------------------------------------------------|-----------|
| Al <sup>18</sup> F-DX600-BCH | Mice         | Rapid blood clearance<br>(t½ distribution = 2.12<br>min, t½ clearance =<br>25.31 min).                  | [5][6]    |
| Al <sup>18</sup> F-DX600-BCH | Rats         | High accumulation in the kidneys and specific uptake in the testes.                                     | [5][6]    |
| <sup>68</sup> Ga-cyc-DX600   | Mice         | Metabolic clearance largely complete within 60 minutes. Tracer uptake was dependent on ACE2 expression. | [7]       |

Experimental Protocol: In Vitro Stability of Al18F-DX600-BCH

The in vitro stability of Al<sup>18</sup>F-DX600-BCH was assessed by incubating the compound in brine for 4 hours. The radiochemical purity was analyzed at various time points to determine its stability.[5]

Experimental Protocol: Pharmacokinetic Analysis of Al<sup>18</sup>F-DX600-BCH in Mice

Normal Kunming (KM) mice were used for the pharmacokinetic study. Following administration of Al $^{18}$ F-DX600-BCH, blood samples were collected at different time points. The radioactivity in whole blood was measured using a  $\gamma$ -counter to generate the pharmacokinetic curve and determine the half-lives of distribution and clearance.[5]

# Considerations for the Trifluoroacetate (TFA) Counter-Ion



DX600 is often supplied as a trifluoroacetate (TFA) salt, which is a common result of the solidphase peptide synthesis and purification process.[8][9] It is crucial for researchers to consider the potential biological effects of the TFA counter-ion itself, as it can influence experimental outcomes.

Regulatory agencies tend to view TFA salts less favorably than other salt forms, such as acetate or hydrochloride, due to potential toxicity concerns.[10] Studies have shown that TFA salts can suppress the proliferation of certain cell types, including osteoblasts and chondrocytes, in a dose-dependent manner.[10][11] Conversely, in some instances, TFA has been observed to induce cell growth.[11]

The liver has been identified as a target organ for TFA toxicity in animal studies, with effects such as mild liver hypertrophy observed after repeated oral administration of high doses.[12] [13][14] However, the acute toxicity of TFA is considered to be low.[11][14]

For in vivo studies or potential therapeutic development, it is often recommended to exchange the TFA salt for a more biocompatible counter-ion like acetate or hydrochloride.[8][9]

# Mechanism of Action and Potential Off-Target Effects

DX600 is a selective inhibitor of ACE2, with a reported Ki of 2.8 nM for recombinant human ACE2 and over 100-fold selectivity against ACE.[2] Its mechanism of inhibition is described as a unique combination of competitive and non-competitive modes.[1] The cyclic structure of DX600 is crucial for its binding to the catalytic site of ACE2.[1]

Diagram: DX600 Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of DX600 inhibition of the ACE2 enzyme.

Given its high selectivity for ACE2, off-target effects are theoretically minimized. However, comprehensive screening against a panel of other enzymes and receptors has not been detailed in the available literature.

### **Summary and Future Directions**

The current safety and toxicity data for **DX600 Tfa** is limited. The available information suggests that while the peptide itself shows rapid clearance and was well-tolerated in a small human imaging study, the trifluoroacetate salt form presents potential confounding factors for in vivo research and is less desirable for therapeutic development.

Logical Flow: Safety Assessment for Preclinical Development





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. DX600 Tfa () for sale [vulcanchem.com]
- 3. NB-64-68238-50mg | DX600 TFA Clinisciences [clinisciences.com]
- 4. DX600 TFA|MSDS [dcchemicals.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 68Ga-cyc-DX600 PET/CT in ACE2-targeted tumor imaging PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. lifetein.com [lifetein.com]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. fluorocarbons.org [fluorocarbons.org]
- 13. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Safety and Toxicity Profile of DX600 Tfa: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10825495#initial-safety-and-toxicity-profile-of-dx600-tfa]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com